molecular formula C23H32N4O3S2 B2985346 (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1334373-60-2

(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2985346
CAS No.: 1334373-60-2
M. Wt: 476.65
InChI Key: BGOOJEDZPZOVPO-UHFFFAOYSA-N
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Description

The compound "(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" features a complex architecture combining multiple pharmacophoric motifs:

  • Tetrahydrothiophene-1,1-dioxide: A sulfone-containing heterocycle that enhances solubility and metabolic stability .
  • 3,5-Dimethylpyrazole: A nitrogen-rich aromatic ring contributing to hydrogen bonding and π-π interactions .
  • Piperazine: A flexible linker improving bioavailability and enabling structural diversification .
  • Thiophen-2-ylcyclopentyl methanone: A lipophilic group that may influence membrane permeability and target binding .

Properties

IUPAC Name

[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S2/c1-17-21(18(2)27(24-17)19-7-15-32(29,30)16-19)25-10-12-26(13-11-25)22(28)23(8-3-4-9-23)20-6-5-14-31-20/h5-6,14,19H,3-4,7-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOOJEDZPZOVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/Evidence Reference Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound (This Article) Piperazine-pyrazole-tetrahydrothiophene dioxide 3,5-Dimethylpyrazole; thiophen-2-ylcyclopentyl ~540 (estimated) High lipophilicity (cyclopentyl); sulfone enhances solubility
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone Piperazine-tetrahydrothiophene dioxide 1-Methylindole ~430 Indole moiety may confer serotonin receptor affinity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Piperazine-thiophene Trifluoromethylphenyl ~380 Electron-withdrawing CF₃ group improves metabolic stability
Methyl 3-[1-(1,1-dioxidotetrahydro-3-thiophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate Pyrazole-tetrahydrothiophene dioxide Methyl propanoate; pyran ~470 Ester group increases polarity; pyran introduces rigidity

Key Observations

Piperazine Linkers: The target compound and 's Compound 21 both utilize piperazine as a spacer.

Sulfone vs. Non-Sulfone Analogues: The tetrahydrothiophene-1,1-dioxide group in the target compound and improves aqueous solubility compared to non-sulfonated analogs like ’s pyrazole derivatives. This is critical for oral bioavailability .

Thiophene Modifications: The cyclopentyl-thiophene group in the target compound introduces conformational restraint, unlike ’s linear thiophene-methanone. This rigidity may enhance binding specificity in hydrophobic pockets .

Pyrazole Substitutions :

  • The 3,5-dimethylpyrazole in the target compound contrasts with ’s nitroarylpyrazoles. Methyl groups likely reduce metabolic oxidation, extending half-life .

Computational and Experimental Insights

  • SimilarityLab Analysis (): Tools like SimilarityLab enable rapid identification of commercially available analogs. The target compound’s unique pyrazole-sulfone-piperazine scaffold may yield low similarity scores (<60% Tanimoto index) against common libraries, suggesting novelty .
  • 3D Similarity Metrics () : Conformational alignment studies highlight the cyclopentyl group’s role in creating a distinct pharmacophore. Retro-VS (reverse virtual screening) could predict targets by comparing one-to-group similarity against kinase or GPCR classes .

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